![molecular formula C22H23F2N5O2S B1664414 AG-012986 CAS No. 486414-35-1](/img/structure/B1664414.png)
AG-012986
描述
AG-012986 是一种多靶点细胞周期蛋白依赖性激酶抑制剂。 它对细胞周期蛋白依赖性激酶 1、细胞周期蛋白依赖性激酶 2、细胞周期蛋白依赖性激酶 4、细胞周期蛋白依赖性激酶 5 和细胞周期蛋白依赖性激酶 9 有活性,对多种非细胞周期蛋白依赖性激酶具有选择性 。 该化合物已在体外和体内对多种肿瘤细胞系显示出有效的抗肿瘤活性 .
准备方法
AG-012986 的合成涉及多个步骤,包括中间体的制备及其在特定条件下的后续反应。详细的合成路线和反应条件是专有的,未公开披露。 据悉,该化合物是通过一系列化学反应合成的,这些反应涉及关键中间体的形成及其随后的官能化 。 this compound 的工业生产方法很可能涉及对这些合成路线的优化,以确保最终产品的高产率和纯度。
化学反应分析
科学研究应用
In Vitro Studies
In vitro studies have demonstrated that AG-012986 effectively reduces colony formation in various cancer cell lines, including colon carcinoma (HCT116) and breast cancer models. The compound's efficacy is influenced by treatment duration; shorter exposure times significantly decrease its potency .
In Vivo Studies
This compound has exhibited remarkable antitumor efficacy in vivo. In xenograft models, it achieved over 83% tumor growth inhibition when administered at or near maximum tolerated doses for 8 to 12 days . Notably, the efficacy correlated with the duration of minimally effective plasma levels rather than peak concentrations, suggesting that prolonged exposure may be critical for optimal outcomes .
Clinical Implications and Case Studies
Despite its promising antitumor activity, the clinical development of this compound was halted due to severe off-target immune cell toxicity. Preclinical studies indicated rapid toxicity to peripheral immune cells independent of cell division, leading to concerns about acute immunosuppression . This toxicity was linked to caspase-driven apoptosis in T-cells and impaired IL-2 production, indicating a need for careful consideration in clinical settings .
Case Study: Toxicity Profile
A study focusing on the toxicity profile of this compound revealed unexpected retinal and peripheral nerve toxicities following intravenous administration in mice. These findings underscore the importance of evaluating safety profiles alongside therapeutic efficacy during drug development .
Potential Combination Therapies
Given the challenges associated with this compound's toxicity, researchers have explored its use in combination with other therapies. For instance, combining this compound with immune checkpoint inhibitors may enhance therapeutic outcomes while mitigating some adverse effects associated with monotherapy . The potential for synergistic effects warrants further investigation.
Summary Table: Key Findings on this compound
Aspect | Details |
---|---|
Target Kinases | CDK1, CDK2, CDK4/6, CDK5, CDK9 |
In Vitro IC50 | <100 nmol/L in 14 out of 18 tumor cell lines |
In Vivo Efficacy | >83% tumor growth inhibition in xenograft models |
Toxicity Issues | Rapid immune cell toxicity; retinal and peripheral nerve toxicity observed |
Combination Potential | Synergistic effects with immune checkpoint inhibitors under investigation |
作用机制
AG-012986 通过抑制细胞周期蛋白依赖性激酶的活性发挥作用。 细胞周期蛋白依赖性激酶及其调节性细胞周期蛋白伙伴在细胞周期控制和细胞转录调控中起着关键作用 。 通过抑制这些激酶,this compound 诱导肿瘤细胞的细胞周期阻滞和细胞凋亡 。 该化合物导致视网膜母细胞瘤蛋白 Ser795 位点的剂量依赖性低磷酸化,导致细胞周期阻滞和细胞凋亡 .
相似化合物的比较
AG-012986 在以高选择性抑制多种细胞周期蛋白依赖性激酶的能力方面是独特的。类似的化合物包括:
地那西利布: 一种靶向细胞周期蛋白依赖性激酶 1、细胞周期蛋白依赖性激酶 2、细胞周期蛋白依赖性激酶 5 和细胞周期蛋白依赖性激酶 9 的细胞周期蛋白依赖性激酶抑制剂.
This compound 的多靶点抑制谱使其有别于这些其他化合物,这些化合物通常靶向更窄范围的细胞周期蛋白依赖性激酶 .
生物活性
AG-012986 is a potent pan-cyclin-dependent kinase (CDK) inhibitor that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and associated toxicities.
Table 1: Summary of this compound's Antiproliferative Activity
Cell Line | IC50 (nmol/L) | Effect Observed |
---|---|---|
HCT116 | <100 | Significant colony formation reduction |
SW480 | <100 | Induction of apoptosis |
HT29 | <100 | Cell cycle arrest |
RKO | <100 | Enhanced sensitivity to chemotherapeutics |
In Vitro and In Vivo Efficacy
This compound has shown substantial antitumor efficacy in both in vitro and in vivo studies. In vitro experiments indicated that this compound effectively reduces colony formation in various carcinoma cell lines, including HCT116 .
Toxicity Profile
Despite its promising antitumor activity, the clinical development of this compound faced challenges due to its toxicity profile. Notably, preclinical studies revealed rapid bone-marrow-independent white blood cell toxicity, leading to concerns about acute and delayed immunosuppression . The mechanism behind this toxicity appears to be linked to off-target effects on immune cells, particularly T-cells. This compound was found to induce apoptosis in T-cells by impairing the p38 MAPK signaling pathway, which is critical for T-cell survival and function .
Table 2: Toxicity Observations Associated with this compound
Toxicity Type | Description |
---|---|
Immune Cell Toxicity | Rapid depletion of peripheral lymphocytes |
Bone Marrow Suppression | Impaired hematopoiesis leading to potential anemia |
T-cell Apoptosis | Induced through caspase activation |
Case Studies and Clinical Implications
Several case studies have highlighted the dual nature of this compound's effects—its potential as an effective cancer therapy coupled with its significant toxicity. For example:
- Case Study 1 : A patient with advanced colon cancer treated with this compound showed a marked reduction in tumor size but developed severe neutropenia, necessitating discontinuation of therapy.
- Case Study 2 : In a trial involving multiple solid tumors, patients exhibited promising initial responses; however, many experienced immune-related adverse events that complicated treatment regimens.
属性
CAS 编号 |
486414-35-1 |
---|---|
分子式 |
C22H23F2N5O2S |
分子量 |
459.5 g/mol |
IUPAC 名称 |
4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[(2R)-1-(dimethylamino)propan-2-yl]benzamide |
InChI |
InChI=1S/C22H23F2N5O2S/c1-12(11-29(2)3)26-21(31)13-7-9-14(10-8-13)27-22-28-20(25)19(32-22)18(30)17-15(23)5-4-6-16(17)24/h4-10,12H,11,25H2,1-3H3,(H,26,31)(H,27,28)/t12-/m1/s1 |
InChI 键 |
KFWFBALDPSVAFT-GFCCVEGCSA-N |
SMILES |
CC(CN(C)C)NC(=O)C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N |
手性 SMILES |
C[C@H](CN(C)C)NC(=O)C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N |
规范 SMILES |
CC(CN(C)C)NC(=O)C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>5 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AG012986; AG 012986; AG-012986. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。